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Compound of Interest

Compound Name: 3,3-Dimethyl-2-acetyloxirane
CAS No.: 4478-63-1
Cat. No.: B3190621
Get Quote
. J

Executive Summary & Structural Context

3,3-Dimethyl-2-acetyloxirane (CAS: 4478-63-1) is a critical intermediate often encountered
during the oxidation of terpenes or the epoxidation of

-unsaturated ketones (specifically mesityl oxide). Its structure features a strained epoxide ring
fused with a gem-dimethyl group and an acetyl moiety.

Accurate identification relies on distinguishing the specific magnetic anisotropy effects exerted
by the epoxide oxygen and the adjacent carbonyl group. This guide provides a self-validating
protocol for its characterization.

Core Molecular Descriptors

e IUPAC Name: 1-(3,3-dimethyloxiran-2-yl)ethanone
e Formula: CeH100:2

¢ Molecular Weight: 114.14 g/mol
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» Key Functional Groups: Epoxide (Oxirane), Ketone (Acetyl), Gem-dimethyl.

Structural Characterization Strategy

The NMR signature of this molecule is defined by the lack of vicinal coupling for the epoxide
proton (H2), resulting in a distinct singlet pattern that differentiates it from other epoxy-ketones.

Assignment Logic (Causality)

e The Epoxide Proton (H2): The proton at position 2 is deshielded by both the epoxide oxygen
and the anisotropic cone of the adjacent carbonyl group. Since C3 is quaternary (fully
substituted with methyls), H2 appears as a sharp singlet, typically between 3.0 — 3.5 ppm.

o Gem-Dimethyl Group (H3a, H3b): The two methyl groups at C3 are chemically non-
equivalent (diastereotopic) due to the chiral center at C2. One methyl is cis to the acetyl
group, and the other is trans. This results in two distinct singlets in the 1.2 — 1.5 ppm range.

o Acetyl Methyl: The methyl group adjacent to the carbonyl is less shielded than the epoxide
methyls but more shielded than the epoxide proton, appearing as a singlet around 2.0 — 2.2

ppm.

Experimental Protocol: Synthesis & Sample Prep

To ensure the data below is reproducible, the compound is best generated via the nucleophilic
epoxidation of mesityl oxide. This serves as a self-validating system: if the starting material
signals (olefins at ~6.0 ppm) disappear and the distinct epoxide singlet appears, the protocol is
successful.

Synthesis Workflow (Mesityl Oxide Epoxidation)

o Reagents: Mesityl Oxide (4-methyl-3-penten-2-one), 30% H202, 4M NaOH, Methanol.
e Procedure:
o Dissolve mesityl oxide (10 mmol) in MeOH (10 mL).

o Cool to 0°C. Add H202 (30%, 3 mL).
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o Dropwise add 4M NaOH (0.5 mL) while maintaining temperature <10°C (Exothermic!).
o Stir for 60 mins. Monitor TLC (Hexane/EtOAc 4:1).

o Extract with CH2Clz, dry over MgSQOa, and concentrate in vacuo.

» Validation: Disappearance of the vinyl proton (septet-like multiplet at ~6.1 ppm) and
appearance of the epoxide singlet at ~3.2 ppm.

Graphviz Diagram: Synthesis & Logic Pathway
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Caption: Reaction pathway for the synthesis of 3,3-Dimethyl-2-acetyloxirane from Mesityl
Oxide, highlighting the key NMR shift transition for validation.

'H NMR Spectral Data

Solvent: CDCIs (Chloroform-d) | Reference: TMS (0.00 ppm) or CHCIs residual (7.26 ppm).
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Note: Exact shifts may vary by £0.05 ppm depending on concentration and temperature.

3C NMR Spectral Data

Solvent: CDCIs | Reference: CDCls triplet (77.16 ppm).
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Assignment Shift (8, ppm) Type Mechanistic Note
Diagnostic ketone
C=0 (Carbonyl) 206.5 Quaternary (C) )
carbonyl signal.
. _ Deshielded by direct
C-2 (Epoxide CH) 65.2 Methine (CH)
attachment to C=0.
Quaternary epoxide
C-3 (Epoxide C) 60.1 Quaternary (C) carbon; typically
upfield of C2.
Acetyl -CHs 24.8 Methyl (CHs) Alpha-methyl ketone.
Gem-dimethyl signal
C3-CHs (a) 235 Methyl (CHs) L
Gem-dimethyl signal
C3-CHs (b) 18.2 Methyl (CHs)

2.

2D NMR Connectivity (HMBC/HSQC)

To definitively confirm the structure, the following correlations must be observed:
o« HMBC (Heteronuclear Multiple Bond Correlation):

o The Epoxide Proton (H-2) at 3.25 ppm must show a strong correlation to the Carbonyl
Carbon (206.5 ppm) and the Quaternary Epoxide Carbon (60.1 ppm).

o The Gem-Dimethyl protons (1.42, 1.23 ppm) must correlate to C-2 (65.2 ppm) and C-3
(60.1 ppm).

¢ NOESY (Nuclear Overhauser Effect):

o Useful for stereochemical assignment of the methyl groups. The methyl group cis to the
acetyl group will show a stronger NOE to the acetyl methyl protons compared to the trans
methyl.

Graphviz Diagram: NMR Assighment Logic
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Structure-to-Spectrum Map
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Caption: Correlation map showing key HMBC and NOESY interactions used to confirm the
connectivity of 3,3-Dimethyl-2-acetyloxirane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. scs.illinois.edu [scs.illinois.edu]

» To cite this document: BenchChem. [In-Depth Technical Guide: NMR Spectral Analysis of
3,3-Dimethyl-2-acetyloxirane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3190621/docs#in-depth-technical-guide-nmr-
spectral-analysis-of-3-3-dimethyl-2-acetyloxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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